3-[(4-nitrobenzoyl)amino]-N-(1,3-thiazol-2-yl)benzamide
Overview
Description
3-[(4-nitrobenzoyl)amino]-N-(1,3-thiazol-2-yl)benzamide is a complex organic compound that features a thiazole ring, a benzamide group, and a nitrobenzoyl moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-nitrobenzoyl)amino]-N-(1,3-thiazol-2-yl)benzamide typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the reaction of substituted 2-aminobenzothiazole with 4-nitrobenzoyl chloride under amide coupling conditions. This reaction is often facilitated by coupling agents such as 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) in the presence of N,N-diisopropylethylamine (DIEA) in dichloroethane (DCE) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
3-[(4-nitrobenzoyl)amino]-N-(1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The thiazole ring can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and catalytic amounts of transition metals.
Substitution: Reagents such as halogens and nucleophiles are used under controlled conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
3-[(4-nitrobenzoyl)amino]-N-(1,3-thiazol-2-yl)benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential as an anticancer and anti-inflammatory agent.
Industry: Utilized in the development of dyes, biocides, and chemical reaction accelerators
Mechanism of Action
The mechanism of action of 3-[(4-nitrobenzoyl)amino]-N-(1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The nitrobenzoyl moiety may contribute to the compound’s ability to generate reactive oxygen species, leading to cytotoxic effects in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal agent with a thiazole structure.
Uniqueness
3-[(4-nitrobenzoyl)amino]-N-(1,3-thiazol-2-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
3-[(4-nitrobenzoyl)amino]-N-(1,3-thiazol-2-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O4S/c22-15(11-4-6-14(7-5-11)21(24)25)19-13-3-1-2-12(10-13)16(23)20-17-18-8-9-26-17/h1-10H,(H,19,22)(H,18,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MINGTMVKBULXKP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)NC3=NC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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